Home > Products > Screening Compounds P88329 > PROTAC BRD4 Degrader-5-CO-PEG3-N3
PROTAC BRD4 Degrader-5-CO-PEG3-N3 -

PROTAC BRD4 Degrader-5-CO-PEG3-N3

Catalog Number: EVT-8266716
CAS Number:
Molecular Formula: C58H75ClN12O12S2
Molecular Weight: 1231.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PROTAC BRD4 Degrader-5-CO-PEG3-N3 is a specialized compound designed for targeted protein degradation, specifically targeting the Bromodomain-containing protein 4 (BRD4). This compound utilizes a novel approach in drug discovery, leveraging the principles of PROTAC (Proteolysis Targeting Chimeras) technology to induce the degradation of specific proteins within cells. The incorporation of a polyethylene glycol (PEG) linker enhances the solubility and bioavailability of the compound, making it a valuable tool in biochemical research and therapeutic applications.

Source and Classification

PROTAC BRD4 Degrader-5-CO-PEG3-N3 is classified as a PROTAC compound, which functions by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound is synthesized using advanced chemical techniques, including click chemistry, which allows for precise modifications and functionalization. The specific structure includes an azide group that facilitates copper-catalyzed azide-alkyne cycloaddition reactions, essential for its application in complex molecular synthesis .

Synthesis Analysis

Methods and Technical Details

The synthesis of PROTAC BRD4 Degrader-5-CO-PEG3-N3 employs a modular approach through multicomponent reactions. This method allows for the efficient assembly of various components necessary for the creation of the PROTAC. The key steps in the synthesis include:

  1. Preparation of Isocyanides: Isocyanides are synthesized as building blocks for the PROTAC structure.
  2. Multicomponent Reaction: A Ugi or Passerini reaction is utilized to link different moieties together, forming a complex structure that includes the BRD4-targeting ligand and E3 ligase recruiter.
  3. Click Chemistry: The azide group in the compound enables click chemistry, facilitating rapid and efficient coupling with other chemical entities to enhance functionality .

This synthetic strategy not only streamlines the production process but also minimizes environmental impact by using inexpensive and readily available starting materials.

Molecular Structure Analysis

Structure and Data

The molecular formula of PROTAC BRD4 Degrader-5-CO-PEG3-N3 is represented as C₄₉H₆₃N₇O₁₃, with a molecular weight of approximately 1231.87 g/mol. The structure features:

  • BRD4 Ligand: A moiety that specifically binds to BRD4.
  • PEG Linker: A polyethylene glycol chain that enhances solubility and flexibility.
  • Azide Group: Essential for click chemistry applications.

The structural integrity is crucial for its function as it determines binding affinity and degradation efficacy .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction associated with PROTAC BRD4 Degrader-5-CO-PEG3-N3 is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for:

  1. Formation of Triazole Linkages: Connecting various functional groups to create a stable compound.
  2. Modular Synthesis: Facilitating the incorporation of diverse chemical entities into the PROTAC framework.

This reaction is characterized by its high efficiency, regioselectivity, and mild reaction conditions, making it ideal for complex organic syntheses .

Mechanism of Action

Process and Data

The mechanism of action for PROTAC BRD4 Degrader-5-CO-PEG3-N3 involves several key steps:

  1. Binding to BRD4: The compound binds to BRD4 through its ligand component.
  2. Recruitment of E3 Ligase: The PEG linker facilitates the recruitment of an E3 ubiquitin ligase to form a ternary complex.
  3. Ubiquitination: This complex promotes ubiquitination of BRD4, marking it for degradation.
  4. Proteasomal Degradation: The ubiquitinated protein is recognized by the proteasome, leading to its degradation.

This process not only reduces the levels of BRD4 but also modulates signaling pathways associated with various diseases, particularly cancer .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PROTAC BRD4 Degrader-5-CO-PEG3-N3 exhibits several notable physical and chemical properties:

  • Solubility: Enhanced solubility due to the PEG linker, facilitating cellular uptake.
  • Stability: Metabolic stability is influenced by the presence of specific functional groups within its structure.
  • Reactivity: The azide group allows for further modifications through click chemistry.

These properties are critical for its effectiveness in biological assays and therapeutic applications .

Applications

Scientific Uses

PROTAC BRD4 Degrader-5-CO-PEG3-N3 has significant applications in scientific research:

  1. Targeted Protein Degradation Studies: Used to explore mechanisms of protein regulation in cellular contexts.
  2. Cancer Research: Investigates therapeutic strategies targeting BRD4-related pathways in cancer cells.
  3. Drug Development: Serves as a lead compound for developing new drugs aimed at degrading specific proteins involved in disease processes.

By enabling selective degradation of proteins, this compound represents a promising avenue for therapeutic intervention in various diseases .

Introduction to Proteolysis Targeting Chimera Technology and Bromodomain-Containing Protein 4 as a Therapeutic Target

Evolution of Targeted Protein Degradation Strategies in Oncology

The development of targeted protein degradation represents a revolutionary advancement in cancer therapeutics, shifting from traditional occupancy-driven pharmacology to event-driven catalysis. Proteolysis Targeting Chimeras emerged from seminal work in 2001 when Crews and Deshaies conceptualized bifunctional molecules that recruit the ubiquitin-proteasome system to eliminate disease-causing proteins [4] [8]. Unlike small molecule inhibitors requiring high occupancy at enzymatic sites, Proteolysis Targeting Chimeras operate catalytically—each molecule can facilitate the destruction of multiple target proteins through cyclical engagement of E3 ubiquitin ligases [6] [8]. This mechanism offers distinct pharmacological advantages:

  • Targeting Scope Expansion: Proteolysis Targeting Chimeras can engage proteins without deep catalytic pockets, enabling degradation of transcription factors, scaffolding proteins, and regulatory subunits historically classified as "undruggable" [4] [8].
  • Overcoming Resistance: By targeting protein destruction rather than inhibition, Proteolysis Targeting Chimeras can degrade mutated variants that evade small molecule inhibitors, including resistance-conferring mutants in kinases and nuclear receptors [6] [8].
  • Sustained Effects: Target elimination persists beyond drug clearance due to the irreversible nature of proteasomal degradation, requiring de novo protein synthesis for functional recovery [6].

By 2022, over 20 Proteolysis Targeting Chimera candidates had entered clinical trials, primarily focused on oncology targets such as androgen receptor, estrogen receptor, and Bromodomain-Containing Protein 4 [4] [8].

Role of Bromodomain-Containing Protein 4 in Transcriptional Regulation and Oncogenesis

Bromodomain-Containing Protein 4, a member of the Bromodomain and Extra-Terminal family, functions as a master transcriptional regulator and epigenetic reader protein. Its structural architecture features two tandem bromodomains that bind acetylated lysine residues on histones H3 and H4, plus an extraterminal domain that recruits transcriptional machinery [3] [7]. Through these interactions, Bromodomain-Containing Protein 4 governs critical oncogenic processes:

  • Transcriptional Amplification: Bromodomain-Containing Protein 4 localizes to super-enhancers—genomic regions densely populated with transcription factors and coactivators that drive expression of oncogenes like MYC, BCL2, and BCL6 [3] [10].
  • RNA Polymerase II Activation: By recruiting Positive Transcription Elongation Factor B to promoter regions, Bromodomain-Containing Protein 4 phosphorylates RNA Polymerase II to initiate transcriptional elongation [3] [7].
  • Non-Transcriptional Functions: Bromodomain-Containing Protein 4 maintains genome stability through interactions with DNA repair complexes and regulates telomere homeostasis, with disruption leading to oncogenic stress [3] [7].

Table 1: Oncogenic Processes Regulated by Bromodomain-Containing Protein 4

Functional DomainMolecular InteractionsOncogenic Impact
Bromodomain 1Acetylated histone H3 (K14, K27)Chromatin anchoring at super-enhancers
Bromodomain 2Acetylated histone H4 (K5, K8, K12)Stabilization of mediator complex
Extraterminal DomainPositive Transcription Elongation Factor B, NSD3Transcriptional elongation activation
C-terminal DomainDNA repair complexes (BRCA1, 53BP1)Genome stability maintenance

Dysregulation of Bromodomain-Containing Protein 4 occurs across malignancies, including acute myeloid leukemia (via BRD4-NUT fusion), prostate cancer (SPOP mutation-mediated stabilization), and oral squamous cell carcinoma (deubiquitinase upregulation) [7] [10]. This established Bromodomain-Containing Protein 4 as a high-value target for cancer therapy.

Proteolysis Targeting Chimeras as a Paradigm Shift in Modulating Undruggable Targets

Traditional Bromodomain and Extra-Terminal inhibitors (e.g., JQ1, I-BET) competitively disrupt bromodomain-acetyl-lysine interactions but suffer from pharmacokinetic limitations and compensatory feedback mechanisms. Proteolysis Targeting Chimera degraders overcome these constraints through irreversible target elimination, providing advantages specifically relevant to Bromodomain-Containing Protein 4:

  • Resistance Mitigation: Bromodomain and Extra-Terminal inhibitors induce Bromodomain-Containing Protein 4 accumulation via feedback loops, while Proteolysis Targeting Chimeras circumvent this by continuous degradation [6] [8].
  • Transcriptional Resilience: Complete Bromodomain-Containing Protein 4 removal disrupts oncogenic transcriptional circuits more effectively than catalytic inhibition [2] [6].
  • Isoform Selectivity: Proteolysis Targeting Chimeras can achieve preferential degradation of oncogenic Bromodomain-Containing Protein 4 short isoform over Bromodomain-Containing Protein 4 long through ternary complex dynamics [8].

The first Bromodomain-Containing Protein 4-targeting Proteolysis Targeting Chimera (ARV-825) demonstrated 10-fold greater suppression of MYC expression compared to JQ1 in Burkitt lymphoma models by efficiently recruiting Cereblon E3 ligase [4]. This established the degradation paradigm as superior to inhibition for intractable targets like Bromodomain-Containing Protein 4.

Properties

Product Name

PROTAC BRD4 Degrader-5-CO-PEG3-N3

IUPAC Name

[(3R,5S)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-5-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl] 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate

Molecular Formula

C58H75ClN12O12S2

Molecular Weight

1231.9 g/mol

InChI

InChI=1S/C58H75ClN12O12S2/c1-35-38(4)85-57-50(35)51(41-13-15-43(59)16-14-41)65-45(54-68-67-39(5)71(54)57)30-47(72)61-17-19-77-21-23-79-25-27-81-32-48(73)66-53(58(6,7)8)56(76)70-31-44(83-49(74)33-82-28-26-80-24-22-78-20-18-63-69-60)29-46(70)55(75)64-36(2)40-9-11-42(12-10-40)52-37(3)62-34-84-52/h9-16,34,36,44-46,53H,17-33H2,1-8H3,(H,61,72)(H,64,75)(H,66,73)/t36-,44+,45-,46-,53+/m0/s1

InChI Key

WMOYJXQCSDGERS-WVLZNWKQSA-N

SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)OC(=O)COCCOCCOCCN=[N+]=[N-])C(C)(C)C)C7=CC=C(C=C7)Cl)C

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)OC(=O)COCCOCCOCCN=[N+]=[N-])C(C)(C)C)C7=CC=C(C=C7)Cl)C

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)N[C@@H](C)C5=CC=C(C=C5)C6=C(N=CS6)C)OC(=O)COCCOCCOCCN=[N+]=[N-])C(C)(C)C)C7=CC=C(C=C7)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.